6-Isoquinolinol, 7-bromo-

Antimicrobial MIC Staphylococcus aureus

6-Isoquinolinol, 7-bromo- (CAS 666735-08-6), also known as 7-bromoisoquinolin-6-ol or 7-bromo-6-hydroxyisoquinoline, is a brominated isoquinoline derivative with a molecular weight of 224.05 g/mol. It serves as a key intermediate in medicinal chemistry for the synthesis of bioactive molecules, including kinase inhibitors and antimicrobial agents.

Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
CAS No. 666735-08-6
Cat. No. B3277832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Isoquinolinol, 7-bromo-
CAS666735-08-6
Molecular FormulaC9H6BrNO
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC1=CN=CC2=CC(=C(C=C21)O)Br
InChIInChI=1S/C9H6BrNO/c10-8-3-7-5-11-2-1-6(7)4-9(8)12/h1-5,12H
InChIKeyOBDVIZUGPRYWEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Isoquinolinol, 7-bromo- (CAS 666735-08-6) Scientific Procurement Guide


6-Isoquinolinol, 7-bromo- (CAS 666735-08-6), also known as 7-bromoisoquinolin-6-ol or 7-bromo-6-hydroxyisoquinoline, is a brominated isoquinoline derivative with a molecular weight of 224.05 g/mol [1]. It serves as a key intermediate in medicinal chemistry for the synthesis of bioactive molecules, including kinase inhibitors and antimicrobial agents [2]. The presence of the bromine atom at the 7-position confers distinct electronic and steric properties that differentiate it from non-halogenated analogs.

6-Isoquinolinol, 7-bromo- (CAS 666735-08-6) Selection Rationale


Isoquinoline derivatives exhibit diverse biological activities, but subtle structural variations profoundly impact potency, selectivity, and physicochemical properties. The specific bromination at the 7-position of 6-Isoquinolinol, 7-bromo- (666735-08-6) introduces a heavy halogen atom that can modulate lipophilicity, membrane permeability, and target binding kinetics [1]. In antimicrobial assays, for instance, the bromine atom has been shown to enhance membrane permeability, while the hydroxyl group chelates metal ions essential for microbial enzymes . These features are not present in the non-brominated parent compound 6-hydroxyisoquinoline (CAS 7651-82-3), which lacks the enhanced membrane interaction and metal chelation properties [2]. Therefore, generic substitution with other isoquinolines would likely result in different pharmacological profiles, making 7-bromo-6-hydroxyisoquinoline a non-interchangeable chemical tool.

Quantitative Differential Evidence for 6-Isoquinolinol, 7-bromo- (666735-08-6)


Antimicrobial Potency of 7-Bromo-6-hydroxyisoquinoline vs. Non-Brominated Analog

In vitro antimicrobial assays demonstrate that 6-Isoquinolinol, 7-bromo- exhibits potent activity against Staphylococcus aureus with an MIC of 12.5 µg/mL, and against Candida albicans with an MIC of 25 µg/mL . In contrast, the non-brominated parent compound, 6-hydroxyisoquinoline (CAS 7651-82-3), shows no significant antimicrobial activity at comparable concentrations [1]. This highlights the essential role of the 7-bromo substituent in conferring antimicrobial efficacy.

Antimicrobial MIC Staphylococcus aureus Candida albicans

Cytotoxic Activity of 7-Bromo-Isoquinolinequinone Analogs

A structurally related compound, 7-amino-6-bromoisoquinoline-5,8-quinone, which shares the 7-bromo-6-hydroxyisoquinoline core, demonstrated potent cytotoxic activity against multiple human cancer cell lines (AGS gastric adenocarcinoma, SK-MES-1 lung, J82 bladder carcinoma, HL-60 leukemia) with IC50 values ranging from 0.21 to 0.49 mM [1]. This potency is comparable to or exceeds that of the reference anticancer drug etoposide (IC50 ~0.5 mM) in the same assays.

Cytotoxicity IC50 Cancer Isoquinolinequinone

Selective Enzyme Inhibition by 7-Bromo-Tetrahydroisoquinoline Derivatives

The 7-bromo substitution in a tetrahydroisoquinoline scaffold (7-bromo-1,2,3,4-tetrahydroisoquinoline) confers potent inhibition of human phenylethanolamine N-methyltransferase (PNMT) with a Ki of 0.22 mM [1]. This is twice as potent as the non-brominated analog (compound 11, Ki ~0.44 mM), indicating that the 7-bromo group significantly enhances binding affinity.

Enzyme Inhibition PNMT Ki Tetrahydroisoquinoline

Optimal Use Cases for 6-Isoquinolinol, 7-bromo- (666735-08-6)


Development of Novel Antimicrobial Agents

Based on the demonstrated MIC of 12.5 µg/mL against S. aureus , 7-bromo-6-hydroxyisoquinoline is a promising lead compound for developing new antibiotics targeting Gram-positive pathogens. Its enhanced membrane permeability and metal chelation properties offer a dual mechanism of action, reducing the likelihood of resistance emergence.

Anticancer Drug Discovery

The cytotoxic activity of structurally related 7-bromo-isoquinolinequinones against multiple cancer cell lines (IC50 0.21-0.49 mM) [1] positions 6-Isoquinolinol, 7-bromo- as a valuable intermediate for synthesizing novel anticancer agents. Its 7-bromo substitution pattern is a key structural feature for maintaining potency.

Neurological and Cardiovascular Research

The 2-fold increase in PNMT inhibition by 7-bromo-tetrahydroisoquinoline (Ki = 0.22 mM) [2] suggests that 7-bromo-substituted isoquinolines are useful tools for studying catecholamine biosynthesis and may serve as leads for drugs targeting hypertension, anxiety, or neurodegenerative diseases.

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